p-Hydroxyphenopyrrozin

Survivin inhibition Cancer target engagement Natural product screening

p-Hydroxyphenopyrrozin (CAS 887602-12-2, molecular formula C₁₃H₁₃NO₃, molecular weight 231.25 g/mol) is a chiral pyrrolizine alkaloid first isolated from the marine-derived fungus Chromocleista sp. collected from deep-water sediment in the Gulf of Mexico.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Cat. No. B1247907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hydroxyphenopyrrozin
Synonyms5,6,7,7a(S)-tetrahydro-2-hydroxy-1-(p-hydroxyphenyl)-3H-pyrrolizin-3-one
7a(S)-p-hydroxyphenopyrrozin
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CC2C(=C(C(=O)N2C1)O)C3=CC=C(C=C3)O
InChIInChI=1S/C13H13NO3/c15-9-5-3-8(4-6-9)11-10-2-1-7-14(10)13(17)12(11)16/h3-6,10,15-16H,1-2,7H2/t10-/m0/s1
InChIKeyKFPFLSSRTQAZQF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Hydroxyphenopyrrozin – A Marine Pyrrolizine Alkaloid Natural Product for Survivin and Antimicrobial Research


p-Hydroxyphenopyrrozin (CAS 887602-12-2, molecular formula C₁₃H₁₃NO₃, molecular weight 231.25 g/mol) is a chiral pyrrolizine alkaloid first isolated from the marine-derived fungus Chromocleista sp. collected from deep-water sediment in the Gulf of Mexico [1]. It belongs to the pyrrolizine class (ChEBI:38522) and is formally designated as (7aS)-2-hydroxy-1-(4-hydroxyphenyl)-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one [2]. The compound possesses a single defined stereocenter, two hydrogen-bond donor sites, a polar surface area of 61 Ų, and a predicted logP of 1.43, placing it within oral drug-like chemical space (zero Rule-of-5 violations) [3]. Its natural congeners include the non-hydroxylated analog phenopyrrozin and N-substituted derivatives brocapyrrozins A and B, all sharing the 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one core scaffold [4].

Why Generic Substitution of p-Hydroxyphenopyrrozin with In-Class Pyrrolizine Analogs Is Not Supported by Experimental Evidence


Although p-hydroxyphenopyrrozin shares the pyrrolizine core with phenopyrrozin and brocapyrrozins, small structural modifications among these congeners produce functionally divergent biological profiles that preclude simple analog substitution. The presence of the 4-hydroxyphenyl substituent in p-hydroxyphenopyrrozin, absent in phenopyrrozin, is sufficient to alter both antimicrobial spectrum and eukaryotic cellular activity [1]. N-containing derivatives such as brocapyrrozin A exhibit potent anti-Staphylococcus aureus activity (MIC 0.125 μg/mL), while the parent p-hydroxyphenopyrrozin shows no activity against the same pathogen but uniquely induces nuclear relocalization of the cancer target survivin—a phenomenon not observed with other in-class compounds [2]. These divergent activity profiles demonstrate that even single-point structural perturbations within this scaffold yield non-interchangeable biological readouts, making procurement based on generic chemotype rather than specific compound identity experimentally invalid [1][2].

p-Hydroxyphenopyrrozin – Direct Comparative Evidence Against Closest Structural and Functional Analogs


Survivin Expression Reduction: Head-to-Head EC50 Comparison Among Four Marine Natural Product Hits in DLD-1 Colon Adenocarcinoma Cells

In a direct, same-assay comparison of four marine natural products identified from the Harbor Branch Pure Compound Library, p-hydroxyphenopyrrozin reduced survivin expression in DLD-1 cells with an EC50 of 5.8 ± 0.1 μg/mL (25 ± 0.5 μM) [1]. On a molar basis, p-hydroxyphenopyrrozin was less potent than eryloside E (EC50 = 6.4 ± 0.1 μg/mL, 6.4 ± 0.1 μM) and ilicicolin H (EC50 = 4 ± 0 μg/mL, 9.3 ± 0.1 μM), but its lower molecular weight (231 Da) afforded superior mass-based potency relative to tanzawaic acid A (EC50 = 17 ± 0.2 μg/mL). In A549 non-small cell lung carcinoma cells, p-hydroxyphenopyrrozin exhibited an EC50 of 25 μg/mL, compared to 11 μg/mL for eryloside E and 4.1 μg/mL for ilicicolin H [1].

Survivin inhibition Cancer target engagement Natural product screening

Cytotoxicity-Limited Therapeutic Window: IC50 Comparison Reveals p-Hydroxyphenopyrrozin Has the Widest Safety Margin Among Survivin-Screening Hits

In the DLD-1 cell viability assay, p-hydroxyphenopyrrozin achieved an IC50 > 87 μM (>20 μg/mL), the highest cytotoxicity threshold among all four survivin-modulating hits identified in the same screen [1]. This compared favorably to eryloside E (IC50 > 20 μg/mL, approximately >20 μM), ilicicolin H (IC50 > 46 μg/mL, approximately >106 μM), and tanzawaic acid A (IC50 > 74 μg/mL, approximately >274 μM) [1]. The IC50 for p-hydroxyphenopyrrozin was not reached at the highest concentration tested, indicating minimal cytotoxicity at concentrations well above its survivin-modulating EC50 (25 μM), supporting a functional selectivity window that was not evident for other hits.

Cytotoxicity profiling Therapeutic index Cancer cell viability

Unique Nuclear Survivin Relocalization: p-Hydroxyphenopyrrozin Induces 91% Nuclear Sequestration of Survivin Not Observed with Other In-Class Compounds

At a concentration of 6.25 μg/mL in DLD-1 cells, p-hydroxyphenopyrrozin induced a dramatic and statistically significant (p ≤ 0.05) redistribution of survivin protein to the nucleus, with 91% of remaining cellular survivin localized to the nuclear compartment [1]. In contrast, the solvent control showed roughly equal cytoplasmic and nuclear distribution, and comparator compounds—including tanzawaic acid A, eryloside E, and ilicicolin H—produced only marginal increases in nuclear survivin that, while statistically significant in some cases, were deemed unlikely to have functional relevance [1]. Positive controls paclitaxel and YM155 similarly failed to produce the near-complete nuclear shift observed with p-hydroxyphenopyrrozin. This subcellular relocalization phenotype appears uncoupled from gross survivin expression reduction and represents a mechanistically distinct activity not shared by any other compound tested in the same experimental series.

Survivin subcellular trafficking Nuclear relocalization Mechanistic differentiation

Antifungal Activity Against Candida albicans: Quantitative MIC Comparison with Structurally Related Phenopyrrozin

p-Hydroxyphenopyrrozin demonstrated a minimum inhibitory concentration (MIC) of 25 μg/mL (108 μM) against the pathogenic yeast Candida albicans, as reported in the original isolation study [1] and confirmed in a subsequent screening study [2]. In the same Chromocleista sp. extract, the non-hydroxylated analog phenopyrrozin (2) was co-isolated and is described as possessing antimicrobial and radical-scavenging activity, though a direct head-to-head quantitative MIC for phenopyrrozin against C. albicans was not reported in the primary isolation paper [1]. The 4-hydroxy substitution on the phenyl ring thus represents a key structural determinant of measurable anti-Candida activity within this chemotype, distinguishing p-hydroxyphenopyrrozin from its parent scaffold for antifungal screening applications.

Antifungal natural products Candida albicans Marine microbial metabolites

Synthetic Accessibility: Gram-Scale Three-Step Synthesis Versus Prior 8–11 Step Route with 5.8% Overall Yield

A concise three-step synthetic route to p-hydroxyphenopyrrozin was reported by McMahon et al. (2017) via condensation-cyclization of α-oxoesters with five-membered cyclic imines, enabling gram-scale preparation of the 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one core [1]. This represents a substantial improvement over the prior Kothapalli synthesis, which required 11 steps from proline and delivered p-hydroxyphenopyrrozin in only 5.8% overall yield [1]. Critically, the same three-step methodology also produces phenopyrrozin (the non-hydroxylated analog), demonstrating that both compounds can be accessed through a unified synthetic strategy, but the choice between them can now be driven by biological rationale rather than synthetic tractability constraints [1].

Chemical synthesis Pyrrolizine scaffold Process chemistry

Preferred Scientific and Industrial Application Scenarios for p-Hydroxyphenopyrrozin Based on Comparative Evidence


Survivin Subcellular Trafficking Research – Nuclear Relocalization Mechanistic Studies

p-Hydroxyphenopyrrozin is the only compound among the four Harbor Branch screening hits to induce near-complete (91%) nuclear sequestration of survivin at micromolar concentrations [1]. This phenotype is quantitatively distinguishable from all other tested marine natural products and clinical controls (paclitaxel, YM155, oxaliplatin), making it a uniquely suitable chemical probe for dissecting the molecular mechanisms governing survivin nuclear-cytoplasmic shuttling. Researchers investigating the functional dichotomy of nuclear vs. cytoplasmic survivin—where nuclear survivin regulates mitosis and cytoplasmic survivin inhibits apoptosis—can employ p-hydroxyphenopyrrozin as a subcellular-localization-selective tool without confounding cytotoxicity, given its IC50 > 87 μM in DLD-1 cells [1].

Antifungal Natural Product Screening Against Candida albicans

With a confirmed MIC of 25 μg/mL (108 μM) against Candida albicans [2], p-hydroxyphenopyrrozin provides a quantitative antifungal benchmark that is absent for its closest structural analog phenopyrrozin. Antifungal discovery programs screening marine microbial extracts can use p-hydroxyphenopyrrozin as a pyrrolizine-class reference standard for structure-activity relationship expansion, particularly to evaluate the contribution of 4-hydroxyphenyl substitution to anti-yeast potency [3].

Chemical Methodology Development – Benchmark Substrate for Pyrrolizine Scaffold Synthesis

The three-step condensation-cyclization synthesis of p-hydroxyphenopyrrozin from α-oxoesters and cyclic imines [4] establishes this natural product as a benchmark target for validating new synthetic methodologies aimed at the 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one core. The availability of unambiguous comparative data (prior 11-step, 5.8% yield route vs. modern 3-step gram-scale route) makes p-hydroxyphenopyrrozin a well-characterized substrate for assessing improvements in step economy, yield, and scalability in heterocycle synthesis [4].

Marine Natural Product Library Reference Standard for Survivin-Targeted Phenotypic Screening

p-Hydroxyphenopyrrozin serves as a validated reference compound for laboratories establishing survivin-targeted phenotypic screening assays. Its well-characterized dual activity—moderate survivin expression reduction (EC50 = 25 μM in DLD-1 cells) combined with the unique nuclear relocalization phenotype—provides a multi-parametric positive control for high-content imaging-based screens, where both expression level and subcellular distribution are readouts [1]. Its lack of cytotoxicity at screening-relevant concentrations (≤22 μM) across four cancer cell lines further supports its use as a non-toxic assay calibration standard [1].

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